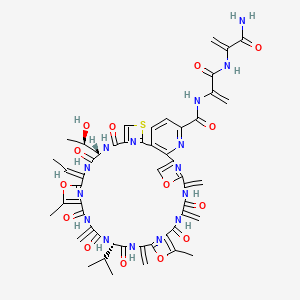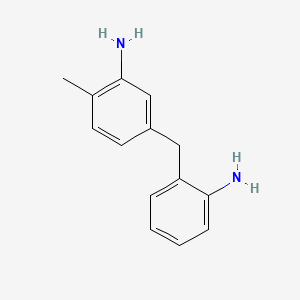
Bis(2-aminoethyl) ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-aminoethyl) ethyl phosphate: is an organic compound with the molecular formula C6H17N2O4P and a molecular weight of 212.183941 It is a phosphoric acid derivative, where the phosphate group is esterified with two 2-aminoethyl groups and one ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) ethyl phosphate typically involves the reaction of phosphoric acid with 2-aminoethanol and ethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H3PO4+2HOCH2CH2NH2+CH3CH2OH→(HOCH2CH2NH2)2PO4CH2CH3+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosphorus oxychloride as a starting material, which reacts with 2-aminoethanol and ethanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2-aminoethyl) ethyl phosphate can undergo oxidation reactions, where the amino groups are oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Electrophiles such as or can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phosphates or amides.
科学的研究の応用
Chemistry: Bis(2-aminoethyl) ethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds . It is also used in the development of novel catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is used as a biochemical probe to study phosphorylation processes and enzyme activities . It is also used in the synthesis of biologically active molecules .
Medicine: pharmaceuticals , particularly in the design of prodrugs and drug delivery systems . It is also being investigated for its potential antimicrobial and antiviral properties .
Industry: In industrial applications, this compound is used as an additive in lubricants and coatings . It is also used in the production of flame retardants and plasticizers .
作用機序
The mechanism of action of Bis(2-aminoethyl) ethyl phosphate involves its interaction with phosphorylation pathways and enzyme targets . The compound can act as a phosphate donor in biochemical reactions, facilitating the transfer of phosphate groups to various substrates. This process is crucial in regulating cellular activities and signal transduction pathways .
類似化合物との比較
Diethyl (2-aminoethyl)phosphonate: This compound has a similar structure but with two ethyl groups instead of one ethyl and one 2-aminoethyl group.
Bis(2-aminoethyl)phosphinic acid: This compound has a phosphinic acid group instead of a phosphate group.
Uniqueness: Bis(2-aminoethyl) ethyl phosphate is unique due to its specific combination of phosphate and aminoethyl groups , which imparts distinct chemical reactivity and biological activity . Its ability to participate in phosphorylation reactions
特性
CAS番号 |
94134-15-3 |
|---|---|
分子式 |
C6H17N2O4P |
分子量 |
212.18 g/mol |
IUPAC名 |
bis(2-aminoethyl) ethyl phosphate |
InChI |
InChI=1S/C6H17N2O4P/c1-2-10-13(9,11-5-3-7)12-6-4-8/h2-8H2,1H3 |
InChIキー |
ZDERHIYDYLUKHZ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCCN)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



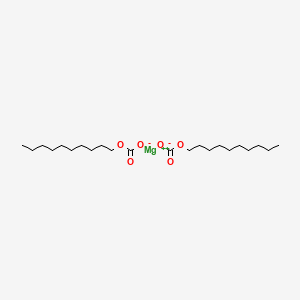
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
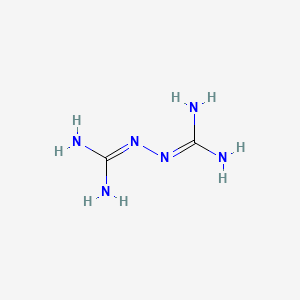
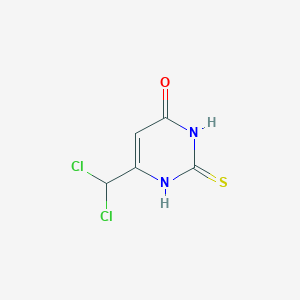
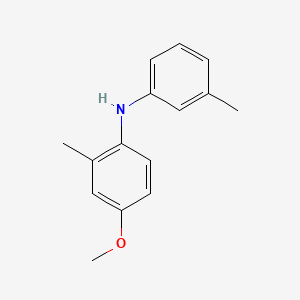


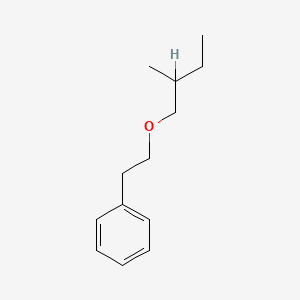

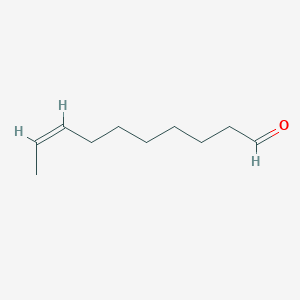
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
